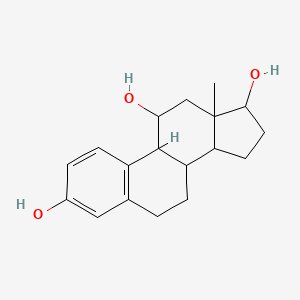

Estra-1,3,5(10)-triene-3,11,17-triol

Descripción

Molecular Basis of Estrogen Receptor-α/β Binding Specificity

The estrogen receptor’s ligand-binding domain (LBD) exhibits precise stereochemical preferences for hydroxyl group placement on steroidal ligands. Estra-1,3,5(10)-triene-3,11,17-triol’s 11α-hydroxyl group induces significant conformational distortions in the alicyclic rings of the steroid backbone, as demonstrated by X-ray crystallography and molecular mechanics simulations. These structural alterations reduce binding affinity for the human estrogen receptor-α (ERα) to approximately 1/300th of estradiol’s affinity. In contrast, the 11β-hydroxyl configuration preserves the overall ring geometry but still diminishes receptor binding to 1/60th of estradiol’s affinity, likely due to steric clashes or electrostatic repulsion within the LBD.

Comparative studies of A-ring modifications further illustrate how coordinated changes in both ligand and receptor subpockets can redefine binding specificity. For instance, substituting the 3-hydroxyl group of estradiol with bulkier moieties while introducing compensatory mutations in the ERα’s A-ring binding site creates orthogonal ligand-receptor pairs. This approach, termed “coordinated specificity engineering,” suggests that Estra-1,3,5(10)-triene-3,11,17-triol’s trihydroxylated structure could serve as a scaffold for designing ERβ-selective ligands, given ERβ’s broader ligand-binding cavity tolerance.

Table 1: Relative Binding Affinities of Estradiol Derivatives for ERα

| Compound | Hydroxyl Positions | Relative Binding Affinity (vs. Estradiol) |

|---|---|---|

| Estradiol | 3,17β | 100% |

| 11α-Hydroxyestradiol | 3,11α,17β | 0.33% |

| 11β-Hydroxyestradiol | 3,11β,17β | 1.67% |

| 11-Ketoestradiol | 3,17β, 11-keto | 0.10% |

Allosteric Modulation Mechanisms in Nuclear Receptor Complexes

Ligand-induced conformational changes in the estrogen receptor propagate allosterically to distal functional domains, influencing DNA binding and coactivator recruitment. Estra-1,3,5(10)-triene-3,11,17-triol’s three hydroxyl groups engage the LBD in a distinct hydrogen-bonding network, which alters the receptor’s proteolytic susceptibility when bound to different estrogen response elements (EREs). For example, ERα complexes with the vitellogenin A2 ERE exhibit protease resistance patterns indicative of a rigid, transcriptionally active conformation, whereas complexes with the oxytocin ERE adopt a more flexible state that preferentially recruits transcriptional intermediary factor 2 (TIF2).

The compound’s 11-hydroxyl group may further modulate interdomain communication between the LBD and DNA-binding domain (DBD). Hydrogen/deuterium exchange studies reveal that DNA binding stabilizes the LBD’s helix 12, enhancing coactivator recruitment. Estra-1,3,5(10)-triene-3,11,17-triol’s ability to weaken this stabilization—observed as reduced protection against deuterium incorporation in helix 12—suggests a decoupling mechanism that fine-tunes transcriptional output.

Table 2: Transcriptional Activation Potency of ERα Bound to Variant EREs

| ERE Sequence | Transcriptional Activity (% of A2 ERE) | Preferred Coactivator |

|---|---|---|

| Vitellogenin A2 (A2) | 100% | SRC-1, GRIP1 |

| Oxytocin (OT) | 68% | TIF2 |

| pS2 | 42% | AIB1 |

| Vitellogenin B1 (B1) | 35% | AIB1 |

Activity measured via luciferase reporter assays.

Propiedades

Fórmula molecular |

C18H24O3 |

|---|---|

Peso molecular |

288.4 g/mol |

Nombre IUPAC |

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3 |

Clave InChI |

IGPOPFXCSGWCLM-UHFFFAOYSA-N |

SMILES canónico |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)O |

Origen del producto |

United States |

Métodos De Preparación

Hydroboration-Oxidation Route for 11α-Hydroxylation

A novel method reported by J. Chem. Soc., Perkin Trans. 1 involves hydroboration-oxidation of 2-chloromercurio-3-methyl-17β-acetoxyestra-1,3,5(10)-triene to introduce the 11α-hydroxyl group . This two-step process proceeds via:

-

Mercuration : Formation of a mercury adduct at position 2 to activate the ring for subsequent functionalization.

-

Hydroboration-Oxidation : Treatment with borane followed by oxidative workup yields the 11α-hydroxy intermediate.

Key conditions include tetrahydrofuran (THF) as the solvent and temperatures between 0–25°C to prevent epimerization. The final product, 11α-hydroxyestrone, is isolated in 68–72% yield after column chromatography . This route is notable for avoiding harsh oxidizing agents, though mercury handling poses safety concerns.

Catalytic Hydrogenation and Acetylation Strategy

A patent by WO2021058716A1 outlines a scalable process for synthesizing steroidal triols, adaptable to Estra-1,3,5(10)-triene-3,11,17-triol . The protocol involves:

-

Dihydroxylation : Osmium tetroxide-mediated dihydroxylation of a Δ¹⁴-estrene precursor introduces vicinal diols at positions 15 and 16, though analogous chemistry could target position 11.

-

Acetylation : The triol intermediate is protected as triacetate using acetic anhydride in THF at 20–30°C.

-

Catalytic Debenzylation : Hydrogenation over palladium-on-carbon removes benzyl protecting groups, yielding the free triol.

Critical parameters include:

-

Reaction Time : ≥16 hours for complete dihydroxylation.

-

Scavengers : QuadraSil® MP removes residual osmium and palladium, reducing metal content to <1 ppm .

-

Purification : Hot-cold crystallization in THF/methanol achieves >99.5% purity.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the discussed routes:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydroboration-Oxidation | 68–72 | 95–98 | Avoids strong oxidants | Mercury waste disposal |

| Catalytic Hydrogenation | 85–90 | >99.5 | Scalable, high purity | Requires toxic OsO₄ and Pd catalysts |

| Microbial Hydroxylation | 40–50 | 90–92 | Stereoselective, eco-friendly | Low yield, long fermentation time |

Purification and Analytical Characterization

Final purification of Estra-1,3,5(10)-triene-3,11,17-triol employs:

-

Hot-Cold Crystallization : Dissolving the crude product in THF at 60°C followed by gradual cooling to 4°C yields crystalline product .

-

Scavenger Treatment : QuadraSil® MP effectively sequesters residual metals, ensuring compliance with pharmaceutical impurity limits (<0.1% isomers) .

Analytical validation via HPLC (C18 column, acetonitrile/water gradient) and XRPD confirms identity and polymorphic form. The NIST WebBook provides reference IR and mass spectra (m/z 288.3814 for [M+H]⁺) .

Análisis De Reacciones Químicas

Types of Reactions: Estra-1,3,5(10)-triene-3,11,17-triol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert ketones or aldehydes to alcohols.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Aplicaciones Científicas De Investigación

Estra-1,3,5(10)-triene-3,11,17-triol, also known as (11α,17β)-Estra-1,3,5(10)-triene-3,11,17-triol, is a naturally occurring steroidal compound with a molecular formula of C18H24O3 and a molecular weight of 288.3814 . While the provided search results do not offer extensive information specifically on the applications of Estra-1,3,5(10)-triene-3,11,17-triol, they do provide context on related compounds and their uses, which can help infer potential research avenues.

Related Research and Applications

- Estetrol (Estra-1,3,5(10)-triene-3,15,16,17-tetrol):

- Estetrol is a natural estrogen isolated from human urine and has potential uses in Hormone Replacement Therapy (HRT), female contraception, and the therapy of autoimmune dysfunctions linked to hormonal imbalances .

- A key focus in synthesizing estetrol is to minimize impurities to meet international guidelines for pharmaceutical preparations .

- Estra-1,3,5(10)-Triene-3,17 beta-Diol, 3-Benzoate, 17[[4-[4-[Bis(2-Chloroethyl) Amino]Phenyl]-1-Oxobutoxy] Acetate] (KM2210):

- Estra-1(10),2,4-triene-2,3,17-triol:

Potential Research Directions

Given the context from the search results, here are potential research directions for Estra-1,3,5(10)-triene-3,11,17-triol:

- Hormone Replacement Therapy (HRT): Considering the use of estetrol in HRT, Estra-1,3,5(10)-triene-3,11,17-triol could be investigated for similar applications, focusing on its efficacy and safety in managing hormonal imbalances .

- Female Contraception: Like estetrol, the compound might be explored for its potential in female contraception, examining its effects on the reproductive system .

- Autoimmune Dysfunction Therapy: Research could focus on the therapeutic potential of Estra-1,3,5(10)-triene-3,11,17-triol in treating autoimmune disorders related to hormonal imbalances .

- Cancer Therapy: Inspired by the study of KM2210, Estra-1,3,5(10)-triene-3,11,17-triol could be evaluated for its potential in cancer therapy, particularly in breast cancer, assessing its ability to combat tumors resistant to conventional treatments .

- Metabolic Studies: Investigating the metabolism of Estra-1,3,5(10)-triene-3,11,17-triol and its interactions with enzymes like tyrosinase could provide insights into its biological activity and potential applications .

- Synthesis and Purification: Developing efficient synthesis processes for Estra-1,3,5(10)-triene-3,11,17-triol, with a focus on minimizing impurities, is crucial for its use in pharmaceutical applications .

- Material Science: Estra-1,3,5(10)-triene-3,11,17-triol could serve as a precursor in the synthesis of various materials, such as polymers or resins, with tailored properties for specific applications .

- Activation Analysis: Utilizing activation analysis to determine the purity and trace element composition of Estra-1,3,5(10)-triene-3,11,17-triol to ensure it meets high-quality standards for research and industrial applications .

- Derivatization Methods: Employing derivatization techniques to enhance the detection and quantification of Estra-1,3,5(10)-triene-3,11,17-triol in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies .

- Estrogen Replacement Therapy: Given the evidence for carcinogenicity linked to estrogen replacement therapy, further investigation is warranted to evaluate Estra-1,3,5(10)-triene-3,11,17-triol as a safer alternative in managing menopausal symptoms and hormonal deficiencies .

Mecanismo De Acción

The mechanism of action of Estra-1,3,5(10)-triene-3,11,17-triol involves binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the compound’s physiological effects . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cellular components from oxidative damage .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The positions and stereochemistry of hydroxyl groups significantly influence estrogenic activity, receptor binding, and metabolic stability. Key comparisons include:

*RBA values are relative to estradiol (set at 100%) for estrogen receptor alpha (ERα) .

Key Observations:

Receptor Binding and Pharmacological Profiles

- Estradiol (3,17β-diol) : Binds ERα/ERβ with high affinity (RBA = 100%), driving transcriptional activation and cell proliferation .

- Estra-1,3,5(10)-triene-3,11,17-triol: No direct binding data are available, but structural analogs with 11α-substitutions (e.g., 11α-methoxyethynylestradiol) exhibit reduced RBAs (~4%), implying that 11α-OH may interfere with receptor docking .

- Estetrol (3,15α,17β-triol) : Acts as a weak ER agonist (RBA <5%) with mixed tissue-selective effects, attributed to its 15α-OH group .

Thermodynamic and Physicochemical Properties

| Compound | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | logP (Experimental/Predicted) |

|---|---|---|---|

| Estra-1,3,5(10)-triene-3,11,17-triol | 1444 | 1423 | N/A |

| Estradiol | N/A | N/A | 3.0 |

| Estriol | N/A | N/A | 2.5 |

| 2-Hydroxyestradiol | N/A | N/A | 2.1 |

The high ΔrH° and ΔrG° values for Estra-1,3,5(10)-triene-3,11,17-triol suggest significant stability, possibly due to intramolecular hydrogen bonding involving the 11α-OH group .

Actividad Biológica

Estra-1,3,5(10)-triene-3,11,17-triol, also known as 17α-estradiol or 17-epiestriol, is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C18H24O3

- Molecular Weight: 288.3814 g/mol

- CAS Registry Number: 1464-61-5

- IUPAC Name: (11α,17β)-estra-1,3,5(10)-triene-3,11,17-triol

- InChIKey: IGPOPFXCSGWCLM-LVZMMCSGSA-N

Estra-1,3,5(10)-triene-3,11,17-triol exhibits biological activity primarily through its interaction with estrogen receptors (ERs). The compound binds to ERα and ERβ with varying affinities, influencing gene expression related to reproductive health and other physiological processes.

Estrogen Receptor Binding Affinity

| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) |

|---|---|---|

| Estra-1,3,5(10)-triene-3,11,17-triol | Low nanomolar range | Moderate nanomolar range |

This differential binding can lead to tissue-selective effects which are crucial in therapeutic applications.

Anticancer Properties

Recent studies have indicated that estrogens and their derivatives can play a role in cancer treatment. For instance:

- Breast Cancer Cell Lines: Estra-1,3,5(10)-triene-3,11,17-triol showed cytotoxic effects on MCF-7 breast cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase. This was evidenced by increased levels of p21 and decreased cyclin D1 expression .

Cardiovascular Effects

The compound has been associated with beneficial cardiovascular effects:

- Lipid Metabolism Regulation: Estra-1,3,5(10)-triene-3,11,17-triol influences lipid profiles by modulating cholesterol levels and improving endothelial function. It acts as a regulator of lipid metabolism and has shown antihypercholesterolemic properties in various animal models .

Case Studies

- In Vitro Studies on MCF-7 Cells:

- Animal Model for Cardiovascular Health:

Q & A

Q. What are the common synthetic pathways for producing Estra-1,3,5(10)-triene-3,11,17-triol and its derivatives?

The synthesis typically involves functionalizing estradiol or estriol backbones. For example, alkylation reactions with chloroethylamine derivatives under controlled conditions yield bis(chloroethyl)amino compounds, which are critical for cancer therapy applications . Microbial 16α-hydroxylation of estradiol is another method for producing derivatives like estriol, leveraging enzymatic specificity for regioselective modifications . Key steps include protecting hydroxyl groups, optimizing reaction temperatures, and chromatographic purification to achieve high yields (>68% in some protocols) .

Q. How can structural discrepancies between Estra-1,3,5(10)-triene derivatives be resolved using crystallography?

X-ray crystallography is critical for resolving stereochemical ambiguities. For instance, the formamide solvate of (17β)-estra-1,3,5(10)-triene-3,17-diol was crystallized by cooling a tetrahydrofuran-formamide solution, revealing hydrogen-bonding networks and confirming the β-configuration at C17 . This method requires precise control of solvent polarity and temperature to obtain diffraction-quality crystals.

Q. What analytical techniques are essential for characterizing hydroxylated derivatives of this compound?

- NMR spectroscopy : Identifies substitution patterns (e.g., benzyloxy groups in imaging agents) .

- Mass spectrometry : Confirms molecular weights (e.g., C₁₈H₂₄O₃ for estriol derivatives, MW 288.39) .

- HPLC : Detects impurities like Estriol EP Impurity E (16α,17α-triol configuration) in pharmaceutical-grade samples .

Advanced Research Questions

Q. How do conflicting bioactivity data for estradiol vs. estriol derivatives inform receptor-binding studies?

In rat uterine tissue, estradiol (3,17β-diol) activates RNA polymerase III more potently than estriol (3,16α,17β-triol) at equivalent doses, suggesting hydroxylation at C16 reduces estrogen receptor α (ERα) affinity . To resolve contradictions, researchers should compare binding kinetics (e.g., surface plasmon resonance) and transcriptional activity (e.g., luciferase assays) across cell lines expressing ER subtypes.

Q. What strategies address low yields in chromium(0)-mediated benzannulation for steroid synthesis?

The chromium(0)-promoted [6π+4π] cycloaddition of thiepin dioxide complexes with dienes requires enantiopure diene precursors (e.g., indandione derivatives) and precise stoichiometry. Post-cycloaddition Ramberg–Backlund rearrangement improves yields by eliminating sulfone byproducts. Optimizing solvent (THF vs. DMF) and reaction time (48–72 hrs) enhances stereochemical fidelity .

Q. How can toxicity profiles of hydroxyestradiol derivatives guide therapeutic development?

Hydroxyestradiols (e.g., 1- or 2-hydroxy derivatives) exhibit reproductive toxicity in animal models (e.g., TDLo = 160 µg/kg in rabbits) . Researchers should prioritize structure-activity relationship (SAR) studies to mitigate toxicity:

- Introduce bulky substituents (e.g., propionates) to reduce metabolic activation.

- Use in vitro assays (e.g., Ames test) to screen for genotoxicity.

Methodological Recommendations

- Contradictory bioactivity data : Use isothermal titration calorimetry (ITC) to measure binding enthalpies and entropies, differentiating ER subtype preferences .

- Low synthetic yields : Employ design of experiments (DoE) to optimize reaction parameters (e.g., molar ratios, catalysts) .

- Toxicity mitigation : Apply computational modeling (e.g., molecular docking) to predict metabolic hotspots in hydroxyestradiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.